(5-Bromopyridin-3-yl)methanamine hydrochloride

Medicinal Chemistry Physicochemical Properties Lead Optimization

This 5-bromo-3-aminomethylpyridine HCl salt offers a unique balance of lipophilicity (XLogP3-AA ~0.7) and C-Br bond reactivity, making it the preferred substrate for mild Pd-catalyzed cross-coupling. Its experimentally validated binding mode to SARS-CoV-2 Nsp3 macrodomain (PDB: 5S1C) de-risks fragment-to-lead campaigns. Choose this bromo analog over chloro or fluoro variants for superior synthetic tractability and direct crystallographic phasing utility.

Molecular Formula C6H8BrClN2
Molecular Weight 223.5 g/mol
CAS No. 1001414-82-9
Cat. No. B1375932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromopyridin-3-yl)methanamine hydrochloride
CAS1001414-82-9
Molecular FormulaC6H8BrClN2
Molecular Weight223.5 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)CN.Cl
InChIInChI=1S/C6H7BrN2.ClH/c7-6-1-5(2-8)3-9-4-6;/h1,3-4H,2,8H2;1H
InChIKeyXYGIEVXCKBTMHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromopyridin-3-yl)methanamine hydrochloride (CAS 1001414-82-9) | Brominated Pyridine Building Block for Cross-Coupling and Fragment-Based Discovery


(5-Bromopyridin-3-yl)methanamine hydrochloride (CAS 1001414-82-9) is a halogenated heteroaromatic primary amine building block, widely utilized in medicinal chemistry and chemical biology. Its molecular formula is C6H8BrClN2 with an average mass of 223.498 Da . The compound comprises a pyridine core substituted with a bromine atom at the 5-position and an aminomethyl group at the 3-position, existing as a hydrochloride salt. This specific substitution pattern confers distinct reactivity and physicochemical properties compared to its chloro, fluoro, and iodo analogs, making it a strategic choice for specific synthetic and discovery applications .

Why (5-Bromopyridin-3-yl)methanamine hydrochloride Cannot Be Substituted by Other 5-Halopyridin-3-yl Methanamine Analogs


Generic substitution with other 5-halogenated pyridin-3-yl methanamine analogs (e.g., 5-chloro, 5-fluoro, 5-iodo) is not scientifically equivalent due to significant differences in physicochemical parameters that govern reactivity, lipophilicity, and molecular recognition. These differences, detailed in Section 3, translate into divergent performance in key applications such as palladium-catalyzed cross-coupling reactions, where the carbon-halogen bond strength dictates catalytic cycle efficiency, and in fragment-based drug discovery, where the halogen atom's size and polarizability influence binding pocket complementarity and intermolecular interactions [1].

Quantitative Differentiation of (5-Bromopyridin-3-yl)methanamine hydrochloride: Head-to-Head Physicochemical and Reactivity Comparisons


Molecular Weight and Exact Mass: Differentiating (5-Bromopyridin-3-yl)methanamine from its Chloro, Fluoro, and Iodo Analogs

The molecular weight and exact mass of (5-bromopyridin-3-yl)methanamine (free base) are intermediate between the lighter fluoro/chloro analogs and the heavier iodo analog, providing a balanced profile for both synthetic handling and biological target engagement [1][2].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Lipophilicity (XLogP3-AA): Comparative Lipophilicity of 5-Halopyridin-3-yl Methanamines

The bromine atom confers an optimal level of lipophilicity to the scaffold, as quantified by the computed XLogP3-AA value, which is significantly higher than the fluoro and chloro analogs but lower than the iodo analog [1][2].

Drug Design ADME Physicochemical Properties

Carbon-Halogen Bond Dissociation Energy: Impact on Reactivity in Cross-Coupling Reactions

The C-Br bond in (5-bromopyridin-3-yl)methanamine possesses a bond dissociation energy (BDE) that is intermediate between C-Cl and C-I bonds, offering a balanced reactivity profile for palladium-catalyzed cross-coupling reactions. This balance allows for efficient oxidative addition under mild conditions without the instability or side reactions often associated with more labile C-I bonds [1].

Organic Synthesis Cross-Coupling Catalysis

Fragment-Based Screening Hit Validation: Structural Evidence from SARS-CoV-2 Nsp3 Macrodomain

(5-Bromopyridin-3-yl)methanamine (as the free base, Z3034471507) was identified as a validated fragment hit against the SARS-CoV-2 Nsp3 macrodomain through a large-scale crystallographic fragment screening campaign, resulting in a high-resolution (1.17 Å) co-crystal structure (PDB ID: 5S1C) [1][2]. This structural validation provides direct evidence of its utility as a starting point for inhibitor development, a claim not uniformly supported for all halogen analogs in this specific target context.

Fragment-Based Drug Discovery Structural Biology Antiviral Research

Optimal Application Scenarios for (5-Bromopyridin-3-yl)methanamine hydrochloride Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization Requiring Balanced Lipophilicity and Synthetic Accessibility

When a medicinal chemistry program requires a 3-aminomethyl pyridine scaffold with a halogen handle for further derivatization, the bromo analog (XLogP3-AA ~0.7) offers a superior balance of lipophilicity and synthetic tractability compared to the fluoro (XLogP3-AA -0.2) and chloro (XLogP3-AA 0.3) analogs [1]. Its intermediate C-Br bond dissociation energy allows for efficient palladium-catalyzed cross-coupling under mild conditions, enabling rapid exploration of chemical space without the need for harsh conditions or specialized catalysts often required for the chloro analog [2].

Fragment-Based Drug Discovery: Validated Starting Point for SARS-CoV-2 Nsp3 Macrodomain Inhibitors

In fragment-based drug discovery efforts targeting the SARS-CoV-2 Nsp3 macrodomain, (5-bromopyridin-3-yl)methanamine (as Z3034471507) is a structurally validated hit with a high-resolution (1.17 Å) co-crystal structure (PDB: 5S1C) [3][4]. This provides a direct, experimentally confirmed binding mode, de-risking the selection of this fragment for hit-to-lead campaigns. Its bromine atom may also serve as a useful anomalous scatterer for crystallographic phasing in subsequent structural studies.

Synthetic Chemistry: Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions

For synthetic chemists planning palladium-catalyzed cross-coupling reactions, the bromo compound is the preferred substrate due to the favorable balance between C-Br bond reactivity and stability [2]. The C-Br bond undergoes oxidative addition more readily than C-Cl, enabling higher yields under standard conditions, while offering greater stability and less tendency for homocoupling compared to the C-I analog. This makes it a versatile building block for constructing complex biaryl and amine-containing libraries.

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